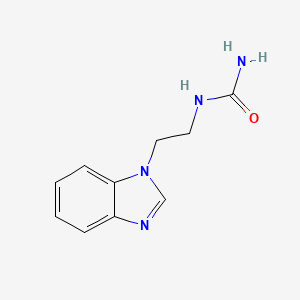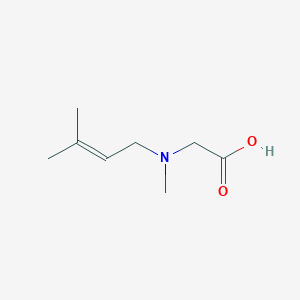
Urea, 1-(2-(1-benzimidazolyl)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-(1-benzimidazolyl)ethyl)-: is a compound that features a benzimidazole moiety attached to a urea group. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of applications in medicinal chemistry, agriculture, and material science. The presence of the benzimidazole ring in this compound imparts unique chemical and biological properties, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(2-(1-benzimidazolyl)ethyl)- typically involves the reaction of 1-(2-aminoethyl)benzimidazole with an isocyanate or a carbamoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under mild conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions:
Oxidation: The benzimidazole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different chemical and biological properties depending on the nature of the substituents.
科学的研究の応用
Chemistry: In chemistry, Urea, 1-(2-(1-benzimidazolyl)ethyl)- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and Urea, 1-(2-(1-benzimidazolyl)ethyl)- is no exception. It is investigated for its potential to inhibit the growth of various pathogens and cancer cells.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Benzimidazole derivatives are used in the treatment of various diseases, including infections and cancer. Urea, 1-(2-(1-benzimidazolyl)ethyl)- is studied for its potential to serve as a lead compound for the development of new drugs.
Industry: In industry, this compound is used as a corrosion inhibitor for metals and alloys. Its ability to form a protective layer on metal surfaces makes it useful in preventing corrosion in various industrial applications.
作用機序
The mechanism of action of Urea, 1-(2-(1-benzimidazolyl)ethyl)- involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. The benzimidazole ring can interact with nucleic acids, proteins, and other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Benzimidazole: The parent compound, known for its wide range of applications in medicinal chemistry.
2-Phenylbenzimidazole: A derivative with enhanced biological activity.
5,6-Dimethylbenzimidazole: A derivative with unique chemical properties.
Uniqueness: Urea, 1-(2-(1-benzimidazolyl)ethyl)- is unique due to the presence of both the urea and benzimidazole moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential as a bioactive molecule set it apart from other similar compounds.
特性
CAS番号 |
59336-96-8 |
|---|---|
分子式 |
C10H12N4O |
分子量 |
204.23 g/mol |
IUPAC名 |
2-(benzimidazol-1-yl)ethylurea |
InChI |
InChI=1S/C10H12N4O/c11-10(15)12-5-6-14-7-13-8-3-1-2-4-9(8)14/h1-4,7H,5-6H2,(H3,11,12,15) |
InChIキー |
JWCNGAUOYRXOJO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CN2CCNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Diazo(phenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14599685.png)
![2-[(Diethylamino)methyl]-4-methyl-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14599686.png)
![1-Pentanone, 1-[7-(3-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14599690.png)



![Diethyl [chloro(dimethylamino)phosphanyl]propanedioate](/img/structure/B14599724.png)


![(3E)-3-[(2-Chloroethyl)imino]-1,2,4-triazin-2(3H)-ol](/img/structure/B14599739.png)



